molecular formula C8H17ClO4S B13487460 4-(3-Methoxypropoxy)butane-1-sulfonyl chloride

4-(3-Methoxypropoxy)butane-1-sulfonyl chloride

Cat. No.: B13487460
M. Wt: 244.74 g/mol
InChI Key: YEWWYWVPQLYQPY-UHFFFAOYSA-N
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Description

4-(3-Methoxypropoxy)butane-1-sulfonyl chloride is an organic compound with the molecular formula C8H17ClO4S It is characterized by the presence of a sulfonyl chloride group attached to a butane chain, which is further substituted with a 3-methoxypropoxy group

Preparation Methods

The synthesis of 4-(3-methoxypropoxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(3-methoxypropoxy)butane-1-sulfonic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4-(3-methoxypropoxy)butane-1-sulfonic acid+SOCl24-(3-methoxypropoxy)butane-1-sulfonyl chloride+SO2+HCl\text{4-(3-methoxypropoxy)butane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(3-methoxypropoxy)butane-1-sulfonic acid+SOCl2​→4-(3-methoxypropoxy)butane-1-sulfonyl chloride+SO2​+HCl

In industrial settings, the production of sulfonyl chlorides often involves continuous processes where the reactants are added stepwise to control the reaction rate and improve yield .

Chemical Reactions Analysis

4-(3-Methoxypropoxy)butane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common reagents used in these reactions include amines for nucleophilic substitution and reducing agents such as lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3-Methoxypropoxy)butane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-methoxypropoxy)butane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate in the formation of more complex molecules .

Comparison with Similar Compounds

Similar compounds to 4-(3-methoxypropoxy)butane-1-sulfonyl chloride include other sulfonyl chlorides such as methanesulfonyl chloride and benzenesulfonyl chloride. Compared to these compounds, this compound offers unique structural features due to the presence of the 3-methoxypropoxy group, which can influence its reactivity and applications .

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.

    Benzenesulfonyl chloride: Contains an aromatic ring, leading to different reactivity patterns.

The unique structure of this compound makes it a valuable compound for specific synthetic applications where the methoxypropoxy group can impart desired properties to the final product .

Properties

Molecular Formula

C8H17ClO4S

Molecular Weight

244.74 g/mol

IUPAC Name

4-(3-methoxypropoxy)butane-1-sulfonyl chloride

InChI

InChI=1S/C8H17ClO4S/c1-12-5-4-7-13-6-2-3-8-14(9,10)11/h2-8H2,1H3

InChI Key

YEWWYWVPQLYQPY-UHFFFAOYSA-N

Canonical SMILES

COCCCOCCCCS(=O)(=O)Cl

Origin of Product

United States

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